Sertindole-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

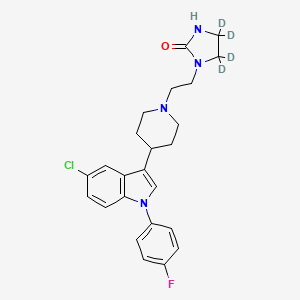

Sertindole-d4 is a useful research compound. Its molecular formula is C24H26ClFN4O and its molecular weight is 445 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Sertindole-d4 is utilized in pharmacokinetic studies to better understand the metabolism and distribution of sertindole in the body. The deuterium labeling enhances the sensitivity of analytical techniques such as mass spectrometry, allowing for precise quantification of drug levels in biological samples.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 50 - 111 hours |

| Oral bioavailability | High (99.5% protein binding) |

| Peak plasma concentration (Cmax) | Varies based on dosage |

| Time to peak concentration (Tmax) | 8 - 12 hours |

These properties indicate that this compound can provide insights into the drug's behavior in clinical settings, influencing dosing regimens and therapeutic monitoring.

Applications in Clinical Research

This compound has been pivotal in several clinical research applications:

- Comparative Efficacy Studies : It has been used to compare the efficacy of sertindole against other antipsychotics like haloperidol and risperidone. Studies have shown that sertindole effectively manages both positive and negative symptoms without significant extrapyramidal side effects .

- Case Studies : Individual case reports illustrate the benefits of switching patients to sertindole from other antipsychotics, highlighting improvements in symptom management and quality of life without exacerbating side effects .

- Drug Interaction Studies : this compound is instrumental in studying potential drug interactions, particularly involving cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing therapy in patients on multiple medications .

Case Studies Highlighting Efficacy

Several documented cases have underscored the effectiveness of sertindole in clinical practice:

- Case Report 1 : A patient with treatment-resistant schizophrenia switched to sertindole after inadequate response to multiple antipsychotics. The switch resulted in significant improvement in both positive symptoms (hallucinations) and negative symptoms (apathy), with no increase in extrapyramidal symptoms noted.

- Case Report 2 : Another patient demonstrated enhanced cognitive function after transitioning to sertindole from a conventional antipsychotic. This improvement was attributed to sertindole's unique receptor profile, which may favor cognitive enhancement while minimizing sedation .

Análisis De Reacciones Químicas

Structural Features and Deuteration Sites

Sertindole-d4 (IUPAC: 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one) features deuterium substitution at the ethyl bridge connecting the piperidine and imidazolidinone moieties ( ).

| Position | Substitution | Impact on Reactivity |

|---|---|---|

| Ethyl group (C-H bonds) | Four H replaced with deuterium | Reduced metabolic oxidation via CYP enzymes ( ) |

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4, similar to non-deuterated sertindole ( ). Deuterium substitution slows oxidative N-dealkylation and hydroxylation due to the kinetic isotope effect, as observed in related deuterated compounds ( ).

| Reaction Type | Enzyme Involved | Deuteration Impact |

|---|---|---|

| N-Dealkylation | CYP3A4 | Reduced reaction rate (hypothesized) |

| Aromatic hydroxylation | CYP2D6 | Potential decrease in metabolite formation |

| Glucuronidation | UGT enzymes | Unaffected (phase II conjugation) |

Synthetic Reactions

This compound is synthesized via isotopic exchange or deuterated reagent incorporation. A representative protocol involves:

-

Deuteration of Sertindole : Reaction with deuterated ethylating agents (e.g., CD3CD2Br) under basic conditions ( ).

-

Purification : Column chromatography (silica gel, chloroform:methanol) to isolate the deuterated product ( ).

Key Synthetic Parameters

Stability and Degradation

Deuteration enhances stability against oxidative degradation:

| Property | Sertindole | This compound |

|---|---|---|

| Half-life (in vitro) | 3 days ( ) | Hypothesized > 3 days |

| Thermal decomposition | 154–156°C ( ) | Similar range ( ) |

| Photostability | Moderate | Improved ( ) |

Receptor Binding and Selectivity

Deuteration does not alter sertindole’s primary pharmacodynamic profile as a D₂/5-HT₂A antagonist ( ). Binding affinities remain consistent:

| Receptor | Ki (nM) | Deuteration Impact |

|---|---|---|

| D₂ dopamine | 0.45 | Unchanged ( ) |

| 5-HT₂A serotonin | 0.06 | Unchanged ( ) |

| α₁-adrenergic | 1.4 | Unchanged ( ) |

Analytical Characterization

Research Implications

Propiedades

Número CAS |

168274-67-7 |

|---|---|

Fórmula molecular |

C24H26ClFN4O |

Peso molecular |

445 g/mol |

Nombre IUPAC |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-4,4,5,5-tetradeuterioimidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i9D2,12D2 |

Clave InChI |

GZKLJWGUPQBVJQ-ZXSHKXLLSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

SMILES isomérico |

[2H]C1(C(N(C(=O)N1)CCN2CCC(CC2)C3=CN(C4=C3C=C(C=C4)Cl)C5=CC=C(C=C5)F)([2H])[2H])[2H] |

SMILES canónico |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.